molecular formula C10H18O3 B073951 Ethyl 2-acetylhexanoate CAS No. 1540-29-0

Ethyl 2-acetylhexanoate

Cat. No. B073951
CAS RN: 1540-29-0
M. Wt: 186.25 g/mol
InChI Key: ZTOQBHVLCJERBS-UHFFFAOYSA-N
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Description

Ethyl 2-acetylhexanoate is a chemical compound with the molecular formula C10H18O3 . It is used in the food industry and is recognized as safe by the Joint FAO/WHO Expert Committee on Food Additives .


Synthesis Analysis

Ethyl 2-acetylhexanoate can be synthesized from 2-Hexanone . The synthesis process involves heating 2-amino-5-chloropyridinol and ethyl-2-butylacetoacetate together at 110°C for 4 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 2-acetylhexanoate consists of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 186.25 .


Physical And Chemical Properties Analysis

Ethyl 2-acetylhexanoate has a density of 1.0±0.1 g/cm3 . It has a boiling point of 221.5±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The compound has 3 hydrogen bond acceptors and 7 freely rotating bonds .

Safety and Hazards

Ethyl 2-acetylhexanoate is classified as a warning hazard. It may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Target of Action

Ethyl 2-acetylhexanoate is primarily used as a flavoring agent . Its primary targets are the olfactory receptors in the nose, which detect and interpret the compound’s aroma. The interaction with these receptors contributes to the overall sensory experience of the food or beverage in which the compound is used.

Biochemical Pathways

This pathway begins with the binding of the aroma molecule to its receptor and ends with the transmission of a nerve impulse to the brain, where the aroma is perceived .

Pharmacokinetics

It is known that the compound is highly lipophilic, with a log po/w value of 251 . This suggests that it can easily cross biological membranes and may be rapidly absorbed and distributed throughout the body. The compound is also predicted to have high gastrointestinal absorption .

Action Environment

The action of Ethyl 2-acetylhexanoate can be influenced by various environmental factors. For example, the compound’s volatility and therefore its ability to reach the olfactory receptors in the nose can be affected by temperature and humidity. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of other compounds .

properties

IUPAC Name

ethyl 2-acetylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOQBHVLCJERBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862687
Record name Ethyl 2-acetylhexanoate
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; Fruity wine-like aroma
Record name Ethyl 2-acetylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Ethyl 2-acetylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.949-0.959 (20°)
Record name Ethyl 2-acetylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-acetylhexanoate

CAS RN

1540-29-0
Record name Hexanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-acetylhexanoate
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Record name Ethyl 2-acetylhexanoate
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Record name Ethyl 2-acetylhexanoate
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Record name Ethyl 2-acetylhexanoate
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Record name Ethyl 2-acetylhexanoate
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Record name Ethyl 2-acetylhexanoate
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Record name ETHYL 2-ACETYLHEXANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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